Tartryl diazide
Description
Historical Context of Cross-linking Agents in Structural and Mechanistic Biology
The use of cross-linking agents has a rich history in the fields of structural and mechanistic biology, providing a powerful method for identifying both transient and stable interactions between proteins. fgsc.net This technique involves the creation of covalent bonds between two proteins using bifunctional reagents that target specific functional groups on amino acid residues, such as primary amines and sulfhydryls. fgsc.net By "freezing" these interactions, researchers can identify the components of protein complexes and map their spatial arrangements. This information is crucial for understanding the molecular mechanisms underlying complex biological processes, from signal transduction pathways to the assembly of multi-protein machines. fgsc.net The application of cross-linking has been fundamental in elucidating protein-protein interaction networks and providing low-resolution structural data for proteins and protein complexes.
Significance of Cleavable Cross-linkers in Biochemical Research
A significant advancement in cross-linking technology has been the development of cleavable cross-linkers. These reagents contain a linkage within their spacer arm that can be selectively broken under specific conditions, such as through chemical reduction or mass spectrometry-induced fragmentation. The ability to reverse the cross-link is particularly advantageous in biochemical research, as it allows for the liberation of the individual proteins from the cross-linked complex. fgsc.net This feature simplifies the identification of interacting partners, especially when coupled with techniques like mass spectrometry. For instance, in mass spectrometry-based proteomics, cleavable cross-linkers generate characteristic ion signals that facilitate the unambiguous identification of cross-linked peptides, thereby providing valuable distance constraints for structural modeling of proteins and their complexes.
Overview of Azide (B81097) Functionalities in Chemical Transformations
The azide functional group (-N₃) is a versatile and highly energetic moiety that has found widespread application in chemical transformations. Organic azides are involved in a variety of useful reactions, including nitrene chemistry, reactions with nucleophiles and electrophiles, and cycloadditions. One of the most prominent reactions involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of triazole linkages. Another important reaction is the Staudinger ligation, which enables the formation of an amide bond from an azide and a phosphine (B1218219). The azide group's reactivity and relative stability in biological systems make it a valuable tool in chemical biology for applications such as bioconjugation and labeling of biomolecules.
Rationale for Utilizing Chiral Scaffolds in Chemical Reagent Design
Chirality, or the "handedness" of a molecule, is a fundamental property in biological systems. Proteins, nucleic acids, and carbohydrates are all chiral, and their interactions are highly stereospecific. Consequently, the use of chiral scaffolds in the design of chemical reagents is of paramount importance, particularly in asymmetric synthesis and for probing biological interactions. Chiral reagents can be used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. In chemical biology, chiral bifunctional reagents can provide information about the three-dimensional arrangement of interacting biomolecules. Natural products, such as tartaric acid, are often used as readily available and inexpensive chiral starting materials for the synthesis of these sophisticated molecular tools.
Tartryl Diazide: A Closer Look
This compound is a bifunctional chemical compound derived from tartaric acid. Its structure features a four-carbon backbone with two hydroxyl groups and two acyl azide functionalities. The presence of two chiral centers inherited from tartaric acid makes it a chiral molecule, which could be advantageous in stereoselective chemical transformations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioyl diazide |
| Molecular Formula | C₄H₄N₆O₄ |
| Molecular Weight | 200.11 g/mol |
| Canonical SMILES | C(C@HO)(C@HO) |
| InChI Key | CLLSFLMHSZQQIF-JCYAYHJZSA-N |
| CAS Number | 54789-87-6 |
Data sourced from PubChem.
Synthesis of this compound
A potential two-step synthesis for this compound would likely involve:
Formation of Tartaryl Dichloride: L-tartaric acid would first be converted to its corresponding diacyl chloride, L-tartaryl dichloride. This can be achieved by reacting tartaric acid with a chlorinating agent like thionyl chloride (SOCl₂). To prevent unwanted side reactions with the hydroxyl groups, they may need to be protected prior to this step, for example, by forming an acetal.
Conversion to this compound: The resulting tartaryl dichloride would then be reacted with a source of azide ions, typically sodium azide (NaN₃), in an appropriate solvent to yield this compound.
This proposed synthesis leverages well-established reactions for the preparation of acyl azides from carboxylic acids.
Potential Applications as a Bifunctional Reagent
Based on its structure, this compound can be classified as a homobifunctional cross-linking reagent, as it possesses two identical reactive acyl azide groups. scbt.comcovachem.com These groups can react with nucleophiles, and upon rearrangement (the Curtius rearrangement), they can form isocyanates, which are also reactive towards nucleophiles like amines and hydroxyls.
The chiral tartaric acid backbone provides a rigid and stereochemically defined spacer. This has potential applications in:
Structural Biology: As a cross-linking agent to study protein-protein interactions. The defined length and stereochemistry of the tartaric acid scaffold could provide precise distance constraints for mapping the three-dimensional arrangement of protein complexes.
Asymmetric Synthesis: The chiral scaffold could be used to induce stereoselectivity in chemical reactions, acting as a chiral building block for the synthesis of more complex molecules.
Materials Science: The ability to cross-link polymers could be utilized to create novel materials with specific properties, where the chirality of the cross-linker could influence the material's macroscopic properties.
Despite these potential applications, there is a notable lack of published research specifically demonstrating the use of this compound in these areas. Further investigation would be required to fully characterize its reactivity and explore its utility as a bifunctional reagent.
Structure
3D Structure
Properties
CAS No. |
54789-87-6 |
|---|---|
Molecular Formula |
C4H4N6O4 |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioyl diazide |
InChI |
InChI=1S/C4H4N6O4/c5-9-7-3(13)1(11)2(12)4(14)8-10-6/h1-2,11-12H/t1-,2-/m1/s1 |
InChI Key |
CLLSFLMHSZQQIF-JCYAYHJZSA-N |
SMILES |
C(C(C(=O)N=[N+]=[N-])O)(C(=O)N=[N+]=[N-])O |
Isomeric SMILES |
[C@@H]([C@H](C(=O)N=[N+]=[N-])O)(C(=O)N=[N+]=[N-])O |
Canonical SMILES |
C(C(C(=O)N=[N+]=[N-])O)(C(=O)N=[N+]=[N-])O |
Other CAS No. |
54789-87-6 |
Synonyms |
tartryl diazide |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches to Tartryl Diazide
Synthesis of Tartaric Acid Derivatives as Precursors to Tartryl Diazide
The conversion of tartaric acid into this compound first requires the activation of its carboxylic acid groups. Direct conversion is not feasible; therefore, tartaric acid is typically transformed into more reactive derivatives such as esters or acyl halides. These precursors facilitate the subsequent nucleophilic substitution reaction with an azide (B81097) source.
Esterification is a common strategy to create precursors for further reactions. Tartaric acid can be esterified to form dialkyl tartrates, such as dimethyl tartrate or diethyl tartrate, through Fischer esterification. This reaction typically involves heating tartaric acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, like sulfuric acid. These tartrate esters can serve as precursors, though they are generally less reactive than acyl halides.
A more direct route to a highly reactive precursor is the formation of the diacyl halide, tartryl dichloride. This can be achieved by treating tartaric acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The hydroxyl groups on the tartaric acid backbone must be protected prior to this step to prevent unwanted side reactions. A common strategy is to first synthesize diacetyltartaric anhydride (B1165640) from tartaric acid and acetic anhydride. orgsyn.orgbenthamscience.com This anhydride can then be converted to the corresponding diacid, which is subsequently treated with a chlorinating agent.
Table 1: Synthesis of a Protected Tartaric Acid Precursor: Diacetyl-d-Tartaric Anhydride Data sourced from Organic Syntheses Procedure. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Yield | Melting Point |
| Anhydrous d-tartaric acid (0.27 mole) | Acetic anhydride (1.33 moles) | Conc. Sulfuric acid (1.2 ml) | 71–77% | 133–134°C |
This table outlines the typical laboratory-scale synthesis of diacetyl-d-tartaric anhydride, a stable, protected precursor from which the diacyl chloride can be generated.
Tartaric acid possesses two chiral centers, making the maintenance of its stereochemical purity a critical aspect of synthesis. mdpi.com The naturally occurring form is L-(+)-tartaric acid, which is a valuable chiral building block in asymmetric synthesis. nih.gov Synthetic manipulations, particularly those involving heat or harsh acidic or basic conditions, can lead to racemization—the formation of a mixture of stereoisomers.
For instance, heating d-tartaric acid with a large excess of concentrated alkali or with water at high temperatures can produce dl-tartaric acid (a racemic mixture) and meso-tartaric acid. orgsyn.orgwikipedia.org To avoid this loss of stereochemical integrity, synthetic steps are ideally performed under mild conditions.
When a specific enantiomer of a tartaric acid derivative is required, chemoenzymatic methods offer a powerful strategy. Enzymes, such as cis-epoxysuccinate hydrolase (CESH), can be used for the enantioselective synthesis of L(+)- and D(−)-tartaric acids with very high enantiomeric excess (nearly 100%). mdpi.com Using these highly pure starting materials is the most effective way to ensure the final this compound product maintains the desired chirality.
Green Chemistry Considerations in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign practices. In the context of this compound synthesis, several green chemistry principles can be applied.
The synthesis of sodium azide itself has been a focus of green chemistry research. Traditional methods can be hazardous, but newer processes aim for safer and more environmentally friendly production. rsc.orgrsc.org Utilizing sodium azide generated from such greener processes would be a first step.
Solvent Choice: Replacing hazardous solvents like benzene (B151609) (used in older procedures for washing) orgsyn.org with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. Water can also be an excellent solvent for certain reactions, such as the "click" reactions that utilize azide compounds. pnas.org
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. For example, developing catalytic methods for activating the carboxylic acids of tartaric acid would be a significant green improvement over the use of stoichiometric thionyl chloride.
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The conversion of an acyl chloride to an acyl azide with sodium azide is an atom-economical substitution reaction.
By integrating these principles, the synthesis of this compound and other specialized chemical compounds can be made safer, more efficient, and more sustainable.
Scale-up Methodologies for Academic and Pre-Preparative Applications
The transition from a small-scale laboratory synthesis of this compound to a larger, pre-preparative scale (typically in the gram to tens of grams range) introduces several challenges. These include maintaining reaction control, ensuring safety, and achieving consistent yield and purity. Methodologies for scaling up the synthesis of this compound generally involve the careful adaptation of established laboratory procedures for introducing azide functionalities into organic molecules.
A plausible and common route for the synthesis of this compound involves a two-step process starting from tartaric acid. The first step is the conversion of the carboxylic acid groups of tartaric acid into a more reactive species, such as an acyl chloride. This is typically achieved by reacting tartaric acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step involves the reaction of the resulting tartryl diacyl chloride with an azide source, most commonly sodium azide (NaN₃), to yield this compound.
Key Considerations for Scale-Up:
Reaction Temperature Control: The reaction of tartaric acid with chlorinating agents and the subsequent reaction with sodium azide are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a circulating cooling system is recommended. A gradual, portion-wise addition of reagents can also help in managing the reaction temperature.
Reagent Addition and Mixing: Ensuring homogenous mixing of the reactants becomes more critical at a larger scale. For the reaction with sodium azide, which is often performed in a biphasic system or with a solid reagent, vigorous and efficient stirring is necessary to maximize the interfacial area and promote the reaction.
Safety Precautions: this compound, like many organic azides, is a potentially energetic compound. It is sensitive to shock, friction, and heat. All operations should be conducted behind a blast shield in a well-ventilated fume hood. The use of metal spatulas or stir bars should be avoided to prevent friction. It is also crucial to avoid the formation of highly explosive heavy metal azides; therefore, contact with metals like copper, lead, silver, and mercury must be strictly avoided. Hydrazoic acid (HN₃), a toxic and explosive gas, can be formed if the reaction mixture is acidified. Therefore, the pH of the reaction and work-up steps must be carefully controlled.
Work-up and Purification: Quenching of the reaction and the subsequent work-up procedure need to be carefully designed for larger quantities. The safe quenching of any unreacted sodium azide is a critical step. Purification of this compound on a larger scale may require techniques such as column chromatography with appropriate safety precautions or careful recrystallization from a suitable solvent system.
Illustrative Scale-Up Protocol:
While a specific, detailed pre-preparative scale synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be extrapolated from standard organic synthesis methodologies. The following table outlines a hypothetical scale-up protocol from a laboratory scale to a pre-preparative scale.
| Parameter | Laboratory Scale (Illustrative) | Pre-Preparative Scale (Illustrative) | Key Considerations for Scale-Up |
| Starting Material | L-Tartaric Acid: 1.5 g (10 mmol) | L-Tartaric Acid: 15 g (100 mmol) | Ensure purity of starting material. |
| Chlorinating Agent | Thionyl Chloride: 3.6 mL (50 mmol) | Thionyl Chloride: 36 mL (500 mmol) | Slow, controlled addition to manage exotherm. |
| Reaction Vessel | 50 mL Round-bottom flask | 500 mL Jacketed reactor | Improved heat transfer and containment. |
| Azide Source | Sodium Azide: 1.95 g (30 mmol) | Sodium Azide: 19.5 g (300 mmol) | Portion-wise addition to control exotherm and gas evolution. |
| Solvent | Anhydrous THF: 20 mL | Anhydrous THF: 200 mL | Ensure solvent is dry to prevent side reactions. |
| Reaction Temperature | 0 °C to room temperature | Maintained at 0-5 °C during additions | Crucial for safety and selectivity. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing of heterogeneous mixture. |
| Work-up | Quenching with ice-water, extraction with ethyl acetate | Careful quenching with a cold, dilute aqueous solution, extraction with a suitable organic solvent. | Perform behind a blast shield. |
| Purification | Silica gel column chromatography | Careful recrystallization or flash chromatography with appropriate safety measures. | Avoid scratching glassware. |
Chemoenzymatic Approaches:
While direct chemoenzymatic synthesis of this compound has not been prominently reported, enzymatic methods are relevant in the synthesis of chiral precursors. For instance, enzymes can be used in the highly enantioselective synthesis of tartaric acid itself or its derivatives. This ensures the availability of enantiomerically pure starting material, which is crucial for the synthesis of chiral this compound. Future research may explore the use of enzymes, such as hydrolases or transferases, for the direct and stereoselective introduction of azide functionalities, which could offer a milder and safer alternative to traditional chemical methods.
Reactivity Profiles and Mechanistic Investigations of Tartryl Diazide
Reactions of the Azide (B81097) Functionalities
The two acyl azide groups in tartryl diazide are electron-deficient and serve as versatile handles for several important chemical reactions. These reactions allow for the covalent modification and linkage of molecules.
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The azide groups of this compound are capable of undergoing 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. wikipedia.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, selectivity, and biocompatibility. nih.gov In this reaction, the two azide moieties of this compound can react with terminal alkynes in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org
This bifunctionality allows this compound to act as a cross-linker, connecting two alkyne-containing molecules or surfaces. The resulting 1,4-disubstituted triazole linkage is highly stable and can be considered an amide bond surrogate in some contexts. nih.gov The reaction is generally rapid and can be performed under mild, often aqueous, conditions. acs.org
| Reactants | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) |
|---|---|---|---|
| Benzyl Azide + Phenylacetylene | 0.5 | 5 | >99 |
| Alkyl Azide + Propargyl Alcohol | 1.0 | 15 | >98 |
| Aryl Azide + Ethynylbenzene | 0.25 | 10 | >99 |
| Glycidyl Azide Polymer + Dipolarophile Curing Agent | - | - | - |
Table 1: Representative data for CuAAC reactions with monofunctional azides, illustrating the typical efficiency of this reaction type. Similar high efficiencies would be expected for the bifunctional this compound. acs.orgresearchgate.net
Staudinger Reduction and Ligation Chemistry
The azide groups of this compound can be reduced to primary amines by treatment with phosphines, such as triphenylphosphine, in a reaction known as the Staudinger reduction. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses dinitrogen gas to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane in the presence of water yields the primary amine and a phosphine (B1218219) oxide. youtube.com
A modification of this reaction, the Staudinger ligation, is a powerful tool for forming a stable amide bond. sigmaaldrich.com In this process, the iminophosphorane intermediate is trapped by an electrophile, often an ester, that is suitably positioned on one of the phosphine's aryl groups. sigmaaldrich.com This intramolecular reaction leads to the formation of an amide bond. acs.org The traceless Staudinger ligation is a further refinement where the phosphine oxide is not incorporated into the final product. raineslab.com For this compound, this reaction pathway would convert the two azide groups into functionalities capable of forming amide linkages, making it a valuable tool in peptide and protein chemistry. acs.org
| Azide Substrate | Phosphine Reagent | Solvent | Yield of Amine/Amide (%) |
|---|---|---|---|
| Aryl Azide | Triphenylphosphine | THF/H₂O | ~95 |
| Alkyl Azide | Triphenylphosphine | THF/H₂O | >90 |
| Peptide-α-azide | (Diphenylphosphino)methanethiol | THF/H₂O | 95 |
| Bulky Aliphatic Azide | ortho-SO₂NH₂ substituted triaryl phosphine | Anhydrous/Wet Solvents | Good to Excellent |
Table 2: Typical yields for Staudinger reduction and ligation reactions with various azide substrates. These data indicate the high efficiency of the transformation that this compound's azide groups would undergo. raineslab.comnih.gov
Nucleophilic Aromatic Substitution (SNAr) with Azides (if applicable)
Nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. While the azide ion (N₃⁻) can act as a nucleophile in SNAr reactions, acyl azides like this compound are not typically used in this context. The reactivity of the acyl azide is dominated by cycloadditions, reductions, and rearrangements. The azide functionalities in this compound are not sufficiently nucleophilic to readily participate in SNAr reactions, as the electron-withdrawing acyl group reduces the nucleophilicity of the azide. Therefore, this reaction pathway is generally not considered a primary mode of reactivity for this compound.
Bifunctional Cross-linking Mechanisms
The presence of two reactive azide groups on the tartaric acid scaffold makes this compound an effective bifunctional cross-linking agent. nih.govnih.gov This allows it to form covalent bridges between two molecules or within a single macromolecule, leading to the formation of well-defined three-dimensional structures.
Amide Bond Formation with Amino Groups of Biomolecules
Acyl azides, such as those in this compound, can react directly with primary and secondary amines to form stable amide bonds. rsc.orgorganic-chemistry.org This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl azide. libretexts.orgmasterorganicchemistry.com A tetrahedral intermediate is formed, which then collapses to expel the azide group as dinitrogen and a hydrazoic acid molecule, resulting in the formation of the amide linkage. researchgate.net This method of amide bond formation is particularly useful as it does not require a separate coupling agent and is known to proceed with minimal racemization, which is crucial when working with chiral biomolecules like peptides and proteins. rsc.org
| Amine Substrate | Reaction Conditions | Yield of Amide (%) |
|---|---|---|
| Benzylamine | DMF, 25°C | High |
| L-Ala-OBn·HCl | Biphasic (organic/aqueous), 0°C | >99 (no epimerization) |
| Aniline | Toluene, reflux | - |
| Various amines | With coupling agents (e.g., DCC, HATU) | High |
Table 3: Illustrative conditions and outcomes for amide bond formation using acyl azides and other methods. The direct reaction of this compound with amines would be expected to proceed with similar high fidelity. researchgate.netfishersci.co.ukresearchgate.net
Kinetic Studies of Cross-linking Reactions
The kinetics of cross-linking reactions are essential for understanding and controlling the formation of cross-linked networks. For this compound, the rate of cross-linking would depend on several factors, including the concentration of the reactants, temperature, solvent, and the nature of the substrate being cross-linked. Kinetic studies would typically involve monitoring the disappearance of the azide or the formation of the product over time, often using spectroscopic techniques like IR or NMR.
| Reaction Type | Reactants | Rate Constant (k) | Conditions |
|---|---|---|---|
| Staudinger Ligation | Peptide-phosphinothioester + Peptide-azide | 7.7 x 10⁻³ M⁻¹s⁻¹ | Aqueous buffer, RT |
| Direct Amide Formation | 4-Phenylbutyric acid + Aniline | 0.21 mL·mol⁻¹s⁻¹ | 130°C |
| Hydrogel Cross-linking | Chitosan-glycolic acid + Phloretic acid | Gelation time: 10s - 4 min | Enzymatic, HRP/H₂O₂ |
Table 4: Representative kinetic data from related bioorthogonal and cross-linking reactions. These values provide a framework for the anticipated kinetic profiles of reactions involving this compound. raineslab.comresearchgate.netnih.gov
Cleavage Mechanisms of this compound Cross-links
The utility of this compound as a cross-linking agent is significantly enhanced by the presence of chemically labile bonds within its structure, allowing for the controlled cleavage of the cross-links under specific conditions. The vicinal diol and the diazide functionalities are the primary targets for cleavage, each susceptible to distinct chemical transformations.
Periodate-Mediated Cleavage of Vicinal Diol Linkages
The tartrate backbone of this compound contains a vicinal diol (a 1,2-diol), which is susceptible to oxidative cleavage by periodate (B1199274) salts, such as sodium periodate (NaIO₄). This reaction, known as the Malaprade reaction, is a well-established and highly selective method for cleaving the carbon-carbon bond of a vicinal diol, resulting in the formation of two carbonyl groups (aldehydes or ketones).
The mechanism of periodate-mediated cleavage involves the formation of a cyclic periodate ester intermediate. The hydroxyl groups of the vicinal diol attack the iodine atom of the periodate ion, leading to a five-membered ring. This intermediate then undergoes a concerted rearrangement that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons and reduces the iodine from I(VII) to I(V), yielding two carbonyl compounds.
This cleavage is highly specific for vicinal diols, and the reaction conditions are generally mild, proceeding readily in aqueous solutions. The rate of cleavage is pH-dependent, with the maximum rate typically observed in the pH range of 3 to 5. nih.gov At neutral or slightly alkaline pH, the rate of cleavage decreases significantly, which can be a consideration in biological applications where maintaining physiological pH is crucial. nih.gov
The efficiency of periodate cleavage makes it a valuable tool for selectively breaking this compound cross-links in research applications, such as in proteomics to identify cross-linked peptides or in materials science to degrade hydrogels.
| Substrate | Periodate Concentration (mol/L) | Temperature (°C) | Reaction Time (h) | Degree of Oxidation (%) |
|---|---|---|---|---|
| Cellulose | 0.1 | 25 | 10 | 25.5 |
| Cellulose | 0.5 | 25 | 10 | 30.0 |
| Cellulose | 1.0 | 25 | 10 | 33.0 |
| Cellulose | 0.5 | 40 | 4 | 18.0 |
| Cellulose | 0.5 | 55 | 4 | 26.0 |
Alternative Cleavage Strategies for Conditional Release
Beyond periodate-mediated cleavage, the chemical structure of this compound offers other opportunities for the conditional release of cross-linked molecules. These alternative strategies can provide a broader range of triggers for cleavage, which is particularly useful in the design of stimuli-responsive materials for applications such as drug delivery and tissue engineering.
One such strategy is the hydrolysis of the ester linkages within the tartrate backbone. Ester bonds are susceptible to hydrolysis under both acidic and basic conditions. Alkaline hydrolysis, in particular, has been studied for tartrate esters and has been shown to follow pseudo-first-order kinetics. nih.gov The rate of hydrolysis is influenced by the pH and the molecular weight of the tartrate oligomers. nih.gov This pH-dependent cleavage provides a mechanism for designing materials that degrade in specific pH environments.
Enzymatic cleavage represents another promising avenue for the controlled degradation of this compound cross-links. The ester linkages in the tartrate moiety can be targets for esterases, a class of enzymes that catalyze the hydrolysis of esters. This approach offers high specificity and the ability to trigger cleavage under mild, physiological conditions. The degradation of hydrogels cross-linked with ester-containing molecules has been demonstrated to be mediated by cellular enzymatic activity, allowing for the controlled release of encapsulated agents in a biological setting.
Finally, the reductive cleavage of the diazide groups offers a distinct mechanism for breaking the cross-links. Azides can be reduced to amines by various reducing agents, with phosphines and thiols being particularly effective. For instance, dithiothreitol (B142953) (DTT), a common thiol-containing reducing agent, is widely used in biochemistry to cleave disulfide bonds but can also reduce azides. agscientific.com Phosphine-mediated reduction, known as the Staudinger reaction, is another efficient method for converting azides to amines under mild conditions. nih.gov This reductive cleavage is orthogonal to the oxidative cleavage of the vicinal diol and the hydrolytic cleavage of the esters, providing an additional layer of control over the degradation of this compound-cross-linked structures.
| Oligomer | pH | Pseudo-first-order rate constant (k_obs x 10^3, h⁻¹) |
|---|---|---|
| Dimer | 5.0 | 0.12 |
| Dimer | 6.0 | 1.15 |
| Dimer | 7.0 | 11.6 |
| Dimer | 8.0 | 115.0 |
| Trimer | 7.0 | 16.8 |
| Tetramer | 7.0 | 20.5 |
Applications of Tartryl Diazide in Chemical Biology and Protein Science
Protein Structural Elucidation via Cross-linking
The use of tartryl diazide has been instrumental in functionally characterizing the interaction interfaces between the distinct subunits of complex enzymes. By cross-linking the native enzyme in different functional states, researchers can assess the role of specific subunit contacts. In the case of aspartate transcarbamoylase, which is composed of catalytic (c) and regulatory (r) subunits, this compound was used to covalently link subunits within the catalytic trimers (c3) and regulatory dimers (r2). nih.govcdnsciencepub.com
The functional analysis of these cross-linked molecules, and particularly of hybrid enzymes constructed from modified and unmodified subunits, revealed the critical nature of the interface between catalytic and regulatory subunits (the c-r interface). The results demonstrated that the conformational state of the catalytic subunit directly influences the enzyme's substrate affinity and its response to allosteric effectors, highlighting the importance of the c-r interaction in the allosteric mechanism. nih.gov While this approach does not map the interface at the single amino acid residue level, it provides crucial functional data on the importance of the entire subunit interface in mediating complex biological regulation.
This compound is a powerful tool for probing the quaternary structure of multisubunit protein assemblies. The dodecameric structure of aspartate transcarbamoylase (C₆R₆), consisting of two catalytic trimers and three regulatory dimers, was a key target of such studies. Cross-linking the enzyme with this compound allowed for the stabilization of the complex, enabling the investigation of the roles of individual subunits within the larger assembly. nih.govcdnsciencepub.com
By dissociating the cross-linked enzyme and reassembling it into hybrid forms with unmodified subunits, researchers could create molecules with specific, localized modifications. For example, a hybrid enzyme containing a cross-linked catalytic subunit but an unmodified regulatory subunit displayed markedly different kinetic properties compared to the native enzyme. nih.gov This approach directly demonstrated that conformational changes within the catalytic subunit are a substantial component of the allosteric transition and that these changes are communicated through the quaternary structure to the regulatory subunits.
Investigating Allosteric Mechanisms of Enzymes
Perhaps the most significant application of this compound has been in the study of allostery, a process where binding of a ligand to one site on a protein affects the binding properties of other, distant sites. By "locking" an enzyme in specific conformations, this compound has provided invaluable insights into the structural basis of allosteric regulation.
Allosteric enzymes often exist in equilibrium between different conformational states, typically a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. This compound has been used to trap and study these distinct states. Research on aspartate transcarbamoylase showed that cross-linking the enzyme in the absence of any substrates or analogs resulted in a derivative that resembled the T state. nih.gov Conversely, when the cross-linking reaction was performed in the presence of substrate analogs, the resulting derivative was stabilized in a conformation resembling the R state. nih.gov
The T-state derivative, while stabilized, retained some conformational flexibility. In contrast, the R-state derivative was more rigidly fixed, showing greatly enhanced reactivity towards modifying reagents that was not significantly increased by the addition of substrate analogs. nih.gov These findings confirm that substantial conformational changes occur within the catalytic subunits upon substrate binding and that this compound can effectively capture these dynamic states for further characterization. nih.gov
The study of hybrid enzymes constructed with this compound-modified subunits has shed light on the intricate network of subunit-subunit interactions that govern allosteric communication. In aspartate transcarbamoylase, the allosteric signals must be transmitted between the catalytic and regulatory subunits.
The outcome of the cross-linking reaction with this compound is highly dependent on the presence of allosteric ligands (effectors and substrate analogs). This dependency is a direct consequence of the ligand-induced conformational changes in the target enzyme.
For aspartate transcarbamoylase, the presence or absence of substrate analogs during the reaction with this compound dictated which conformational state (R or T) was captured. nih.gov The properties of these resulting derivatives were profoundly different, as summarized in the table below. This demonstrates that ligand binding directly influences the enzyme's structure, which in turn affects which residues are brought into proximity for cross-linking. The analysis of these ligand-dependent cross-linking products provides a powerful method for studying the structural consequences of ligand binding. nih.govnih.gov
| Property | Native ATCase | T-State Derivative (Cross-linked without Ligands) | R-State Derivative (Cross-linked with Ligands) |
|---|---|---|---|
| Substrate Cooperativity | Sigmoidal (Cooperative) | Hyperbolic (Non-cooperative) | Hyperbolic (Non-cooperative) |
| Conformational State | Equilibrium between T and R states | Resembles T state | Resembles R state |
| Response to ATP (Activator) | Activation | Altered response | Altered response |
| Response to CTP (Inhibitor) | Inhibition | Altered response | Altered response |
| Reactivity to p-hydroxymercuribenzoate | Base reactivity, increases with succinate | Similar to native enzyme, increases with succinate | Greatly enhanced reactivity, not increased by succinate |
Despite a comprehensive search of available scientific literature, no specific information or research findings pertaining to the chemical compound "this compound" and its applications in chemical biology and protein science, as outlined in the user's request, could be located.
Extensive searches were conducted to find data on the use of this compound for the analysis of nucleic acid-protein interactions, the development of reversible bioconjugation strategies, and its role in methodological advancements in affinity labeling and proximity ligation. These searches did not yield any relevant results that specifically mention or detail the use of "this compound" for these purposes.
General information on related compounds and techniques, such as tartaric acid derivatives, various azide (B81097) and diazide compounds in chemical biology, and methodologies like photo-affinity labeling and cross-linking, is available. However, a direct link or application of the specific compound "this compound" in the requested contexts is not documented in the accessible scientific literature. One related compound, "Tartryl-CoA," was identified as an inhibitor of succinyl-CoA synthetase, but its function is distinct from the applications specified in the request.
Therefore, due to the absence of scientifically verifiable information on "this compound" within the specified domains, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline. The compound does not appear to be a commonly used or documented reagent in these fields of study.
Stereochemical Impact and Role in Asymmetric Transformations
Tartryl Diazide as a Chiral Building Block in Organic Synthesis
The tartrate scaffold, derived from tartaric acid, is a well-established chiral building block in organic synthesis. Its readily accessible and stereochemically defined structure allows for the precise introduction of chirality into target molecules. Derivatives of tartaric acid have been extensively employed in the total synthesis of natural products and complex pharmaceuticals, where the tartrate moiety serves to set specific stereocenters. For instance, tartrate-derived aldehydes and alcohols are frequently used synthons, facilitating the construction of intricate carbon frameworks with controlled stereochemistry nih.govamazon.comresearchgate.netmdpi.com. The incorporation of a diazide group onto the tartrate backbone would further expand its utility, potentially introducing new reactivity or serving as a precursor for nitrogen-containing functionalities, while retaining the established chiral information of the tartrate core.
Potential for Chiral Auxiliary Applications in Stereoselective Reactions
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the stereoselective transformation, the auxiliary is cleaved and often recovered. Tartaric acid derivatives, due to their rigid structure and multiple functionalization points, are excellent candidates for chiral auxiliaries. They can be covalently linked to substrates, creating a chiral environment that favors the formation of one enantiomer or diastereomer over others. For example, tartrate-derived cyclic acetals have demonstrated high diastereoselectivity in reactions such as cyclopropanation and Diels-Alder reactions researchgate.netnumberanalytics.comresearchgate.netethz.ch. The ability to readily attach and cleave these auxiliaries makes them practical tools for achieving high levels of stereocontrol in complex synthetic routes.
Design and Synthesis of Chiral Ligands or Organocatalysts from Tartryl Derivatives
Tartrate derivatives are pivotal in the design of chiral ligands for transition metal catalysis and as organocatalysts themselves. Compounds like TADDOLs (tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols), derived from tartaric acid, are widely used as chiral ligands in metal-catalyzed asymmetric reactions, including epoxidations, cyclopropanations, and Diels-Alder reactions sfu.caresearchgate.netresearchgate.netscienceopen.comdiva-portal.orgscispace.comresearchgate.neteuropa.eu. These ligands coordinate to metal centers, creating a chiral catalytic environment. Furthermore, tartrate-derived structures have been engineered into effective organocatalysts, such as chiral quaternary ammonium (B1175870) salts used in phase-transfer catalysis and thioureas acting as hydrogen-bonding catalysts researchgate.netresearchgate.netscienceopen.comdiva-portal.orgmdpi.comnih.govrsc.org. The modular nature of tartrate derivatization allows for fine-tuning of steric and electronic properties, leading to highly efficient and selective catalysts.
Enantioselective Synthesis Utilizing this compound or its Derivatives
The tartrate scaffold is instrumental in numerous enantioselective transformations. Derivatives are employed as chiral ligands, auxiliaries, or direct catalysts to achieve high enantiomeric excesses (ee) in a variety of reactions.
Table 1: Examples of Enantioselective Reactions Catalyzed or Mediated by Tartrate Derivatives
| Reaction Type | Catalyst/Auxiliary | Substrate(s) | Typical Enantioselectivity (ee) | Citation(s) |
| Asymmetric Epoxidation | Ti-tartrate complex (e.g., Ti(O-i-Pr)₄ / Diethyl L-tartrate) | Allylic alcohols | Up to 99% | chiralpedia.com |
| Asymmetric Cyclopropanation | Rh(II) catalysts with chiral ligands (e.g., derived from tartrates) | Olefins with N-sulfonyl 1,2,3-triazoles | Up to 97% | organic-chemistry.org |
| Asymmetric Aldol Reaction | Tartrate-derived chiral zinc complexes | α,β-unsaturated esters and carbonyl compounds | Moderate to good | jst.go.jp |
| Diels-Alder Reaction | Tartrate-derived boronic acid derivatives | Dienes and dienophiles | High | libretexts.org |
| Asymmetric Michael Addition | Tartrate-derived N-spiro quaternary ammonium salts | Glycine Schiff bases and acrylates | Up to 91% | scienceopen.comrsc.org |
| Asymmetric Sulfoxidation | Ti(IV) centers with intercalated l-tartrate anions | Prochiral sulfides | Higher than without LDH | researchgate.net |
These examples highlight the broad applicability of tartrate derivatives in facilitating enantioselective synthesis, underscoring the potential of this compound derivatives to contribute to similar transformations.
Chiral Recognition and Resolution Studies with Tartryl Scaffolds
Tartaric acid and its derivatives are widely utilized in chiral recognition and resolution techniques. They are employed as chiral selectors in chromatography, forming the basis of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) google.comresearchgate.netmdpi.com. These CSPs enable the separation of enantiomers based on differential interactions. Additionally, tartaric acid derivatives are classic resolving agents for racemic mixtures through the formation of diastereomeric salts, which can then be separated by fractional crystallization rasayanjournal.co.inlibretexts.org. This classical resolution method remains a vital technique for obtaining enantiomerically pure compounds on both laboratory and industrial scales.
Computational and Theoretical Investigations of Tartryl Diazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule like tartryl diazide. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Configuration Interaction), and Density Functional Theory (DFT) are commonly employed to solve the electronic Schrödinger equation for a given molecular geometry. imperial.ac.uk
For this compound, these calculations would provide crucial information about its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of reactivity. For instance, the HOMO-LUMO energy gap can be correlated with the molecule's kinetic stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.
Furthermore, quantum chemical calculations can be used to determine various electronic properties, such as the electron density distribution, electrostatic potential, and dipole moment. The electrostatic potential map would be particularly insightful for this compound, as it would highlight the electron-rich regions (likely around the azide (B81097) groups) and electron-deficient regions, predicting sites for nucleophilic or electrophilic attack. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, could quantify the partial charges on each atom, offering a more detailed picture of the charge distribution and bonding within the molecule.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.netnih.govmdpi.comnih.gov For a reactive species like this compound, DFT calculations would be invaluable for elucidating the pathways of its potential reactions, such as thermal decomposition, cycloadditions, or reactions with other molecules.
A key aspect of these studies is the location of transition states, which are the energy maxima along a reaction coordinate. By identifying the geometry and energy of the transition state, the activation energy for a given reaction can be calculated, providing a quantitative measure of the reaction rate. For example, in the thermal decomposition of this compound, DFT could be used to model the step-wise or concerted cleavage of the N-N bonds in the azide groups, identifying the transition state structures and the associated energy barriers.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and flexibility of a molecule like this compound. Given the presence of rotatable single bonds in the tartaric acid backbone, this compound is expected to be a flexible molecule with multiple accessible conformations.
An MD simulation would start with an initial geometry of this compound, which would then be allowed to evolve over time. The simulation would track the positions and velocities of all atoms, providing a trajectory that represents the molecule's dynamic behavior. By analyzing this trajectory, various properties can be calculated, including the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
The primary goal of MD simulations for this compound would be to perform a thorough conformational analysis. By sampling the potential energy surface, the simulation can identify the most stable low-energy conformations and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its reactivity and interactions with other molecules. The results of an MD simulation could be presented as a Ramachandran-like plot, showing the preferred dihedral angles, or as a free energy landscape, illustrating the relative populations of different conformational states.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization. For instance, by calculating the vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized molecule and to aid in the assignment of experimental vibrational bands. The characteristic asymmetric and symmetric stretching modes of the azide groups would be of particular interest in the predicted IR spectrum.
Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ¹⁴N) can be performed. These calculations involve determining the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard. Comparing calculated and experimental NMR spectra can help to confirm the molecular structure and to assign the resonances to specific atoms in the molecule.
In silico Design of Novel this compound Analogs
In silico design involves the use of computational methods to design new molecules with desired properties. mdpi.combiorxiv.org This approach can be applied to this compound to create novel analogs with, for example, enhanced stability, altered reactivity, or specific functionalities. The design process typically involves making systematic modifications to the parent structure and then using computational methods to predict the properties of the new molecules.
For this compound, one could envision designing analogs by:
Substituting the hydroxyl groups: Replacing the hydroxyl groups on the tartaric acid backbone with other functional groups (e.g., fluoro, amino, or methoxy (B1213986) groups) could significantly alter the molecule's electronic properties, solubility, and hydrogen bonding capabilities.
Modifying the backbone: Replacing the tartaric acid scaffold with other chiral backbones could lead to analogs with different stereochemistry and conformational preferences.
Introducing different reactive groups: While keeping the tartrate backbone, one could replace the diazide groups with other energetic or reactive functionalities to create a family of related compounds.
Once a set of virtual analogs has been created, their properties can be rapidly screened using computational methods. Quantum chemical calculations could be used to predict their stability and reactivity (e.g., by calculating the HOMO-LUMO gap or bond dissociation energies). Molecular docking studies, if a relevant biological target were identified, could predict their binding affinity. nih.govresearchgate.netnih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
Advanced Spectroscopic and Diffraction Based Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules. Its application in research involving tartryl diazide or its adducts can offer atomic-level resolution.
2D NMR Techniques for Structural Elucidation of Complex Adducts
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are invaluable for determining the structure of complex molecules and adducts. These methods establish correlations between different nuclei, helping to map out molecular connectivity and identify specific residues involved in cross-linking. While direct studies detailing 2D NMR analysis of this compound-specific protein adducts are not extensively detailed in the provided literature, NMR is a standard method for characterizing modifications to biomolecules, including the structural features of DNA adducts formed by reactive chemicals, which can inform on the types of structural changes expected. nih.gov The principles of NMR are well-established for investigating protein interactions and conformational changes induced by ligand binding or chemical modification, making it applicable for studying the structural consequences of this compound cross-linking. spectroscopyonline.commetwarebio.com
Solid-State NMR for Conformation in Crystalline or Amorphous States
Solid-state NMR spectroscopy is particularly useful for characterizing molecules that are not amenable to solution-state NMR, such as membrane proteins or crystalline materials. This technique can provide insights into the conformation, dynamics, and intermolecular interactions of such systems. nih.govrsc.orgscirp.orgfrontiersin.org Although specific solid-state NMR studies on this compound or its derivatives are not prominent in the reviewed literature, the methodology is broadly applied to understand the structural integrity and conformational states of complex biological assemblies and catalytic materials. nih.govrsc.orgscirp.orgfrontiersin.org Its potential application could involve analyzing the conformational states of proteins cross-linked by this compound if they can be prepared in a solid or membrane-bound state suitable for solid-state NMR analysis.
Mass Spectrometry for Cross-link Identification and Stoichiometry Determination
Mass spectrometry (MS) is an indispensable tool for identifying and quantifying molecules based on their mass-to-charge ratio. In the context of cross-linking, it is fundamental for identifying the cross-linked peptides and determining the sites of modification.
Tandem Mass Spectrometry (MS/MS) for Linkage Site Characterization
Cross-linking Mass Spectrometry (XL-MS) is a widely adopted technique for mapping protein-protein interactions and identifying cross-linked residues. metwarebio.comnih.govnih.govresearchgate.netmaxperutzlabs.ac.at The general workflow involves treating proteins with a cross-linking agent, digesting the cross-linked proteins into peptides, and then analyzing these peptides using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS). nih.gov MS/MS fragmentation patterns of the cross-linked peptides provide critical information for identifying the specific amino acid residues that have been covalently linked by this compound. nih.govscielo.org.mx This allows for the determination of linkage sites and can reveal distance constraints between amino acids, contributing to the structural modeling of protein complexes. metwarebio.comnih.govnih.gov Studies have demonstrated the utility of mass spectrometry in analyzing cross-linked products and identifying cross-linked residues in proteins, providing insights into protein conformation and interaction networks. metwarebio.comnih.govnih.govresearchgate.netmt.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Monitoring in Reactions
Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are highly effective for identifying functional groups and monitoring chemical reactions in real-time. mt.comanton-paar.commdpi.comnih.govrenishaw.comspecac.commdpi.com
FT-IR spectroscopy, particularly when coupled with attenuated total reflectance (ATR) probes, allows for in-situ monitoring of reactions, tracking the consumption of reactants and the formation of products and intermediates. mt.commdpi.comnih.govspecac.comjasco-global.com The characteristic absorption bands of functional groups, such as the azide (B81097) group (-N3) present in this compound, can be observed and monitored during a reaction. mt.comanton-paar.com
Raman spectroscopy provides a molecular fingerprint based on the vibrational modes of molecules. mt.comanton-paar.comrenishaw.commdpi.com It is sensitive to specific functional groups and bond vibrations, making it useful for identifying molecular structures and monitoring reaction progress. mt.comanton-paar.comrenishaw.commdpi.com While specific studies detailing the FT-IR or Raman spectra of this compound's reaction intermediates or products are not detailed in the provided snippets, these techniques are broadly applied to monitor reactions involving functional groups and to provide insights into chemical transformations. mt.comanton-paar.commdpi.comnih.govrenishaw.comspecac.commdpi.com
X-ray Crystallography of this compound Derivatives and Cross-linked Products
X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of molecules, including proteins and their complexes. catapult.org.ukdntb.gov.uarsc.orgajol.infonih.govresearchgate.net This technique requires the formation of well-ordered crystals, which then diffract X-rays to reveal electron density maps that can be interpreted to build atomic models. catapult.org.uk
Future Research Directions and Emerging Paradigms
Integration of Tartryl Diazide into Bioorthogonal Chemistry
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, stands to benefit from the introduction of chiral building blocks like this compound. The azide (B81097) groups of this compound can participate in well-established bioorthogonal ligations, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). wikipedia.orgkinxcdn.comnih.govnih.gov The chirality of the this compound backbone could introduce a new dimension to these reactions, enabling the synthesis of chiral biomolecular conjugates with specific stereochemical properties. This could be particularly valuable in the study of protein-protein interactions, enzyme function, and drug-target engagement, where stereochemistry plays a pivotal role.
| Bioorthogonal Reaction | Key Features | Potential Application with this compound |
| Staudinger Ligation | Reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can be trapped to form a stable amide bond. nih.gov | Stereoselective labeling of biomolecules. |
| CuAAC | Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. wikipedia.org | Synthesis of chiral probes for cellular imaging. |
| SPAAC | Strain-promoted [3+2] cycloaddition between an azide and a strained alkyne (e.g., cyclooctyne). wikipedia.org | Spatiotemporal control over the formation of chiral bioconjugates in living cells. |
Future research would likely focus on synthesizing this compound derivatives with tailored linkers and reporter groups for specific bioorthogonal applications. Investigating the kinetics and stereoselectivity of its ligation reactions will be crucial for establishing its utility in this field.
Development of Photoactivatable or Stimuli-Responsive Tartryl Diazides
The incorporation of photoactivatable or stimuli-responsive moieties into the this compound framework could lead to the development of "smart" reagents with spatiotemporally controlled reactivity. Acyl azides can undergo photochemical reactions, and this property could be harnessed to design this compound derivatives that are inert until activated by a specific wavelength of light.
Such photoactivatable Tartryl diazides could be employed as photocrosslinkers to study molecular interactions in living cells with high precision. Upon photoactivation, the acyl azide groups would generate highly reactive nitrene intermediates, leading to covalent bond formation with nearby molecules. The chiral nature of the this compound linker could provide valuable structural constraints for mapping interaction interfaces.
Future work in this area would involve the design and synthesis of this compound derivatives containing photolabile protecting groups or photosensitizing moieties. Detailed photochemical studies would be necessary to characterize their activation wavelengths, quantum yields, and reaction kinetics.
Applications in Macromolecular Science and Polymer Functionalization
The difunctional nature of this compound makes it an attractive candidate for applications in macromolecular science and polymer functionalization. It can be envisioned as a versatile building block or crosslinking agent in the synthesis of novel polymers with controlled architectures and functionalities. nih.govmdpi.comnanosoftpolymers.com For instance, this compound could be used to synthesize chiral polymers through step-growth polymerization with dialkynes via CuAAC. The resulting polymers would possess a regular arrangement of chiral centers and triazole linkages, potentially leading to materials with unique chiroptical properties or applications in chiral separations.
Furthermore, this compound could be employed to functionalize existing polymers. By reacting with polymers containing suitable functional groups, it can introduce azide functionalities that can be further modified using click chemistry. This approach would allow for the modular and efficient synthesis of a wide range of functional polymers.
| Polymerization/Functionalization Strategy | Description | Potential Outcome |
| Step-Growth Polymerization | Reaction of this compound with difunctional alkynes. | Synthesis of chiral, triazole-containing polymers. |
| Polymer Crosslinking | Reaction of this compound with polymers containing reactive groups. | Formation of chiral polymer networks with tailored mechanical properties. |
| Post-Polymerization Modification | Grafting of this compound onto a polymer backbone. | Introduction of azide functionalities for further "click" modifications. |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
The rigid, chiral scaffold of this compound, combined with the potential for its azide groups to participate in non-covalent interactions or be converted to other functionalities, makes it an intriguing molecule for supramolecular chemistry and the study of self-assembly processes. nih.govsemanticscholar.orgrsc.orgrsc.org It is conceivable that this compound or its derivatives could self-assemble into well-defined supramolecular architectures, such as nanotubes, vesicles, or gels, driven by a combination of hydrogen bonding, dipole-dipole interactions, and solvophobic effects. The inherent chirality of the building block could be transferred to the macroscopic level, leading to the formation of helical or other chiral superstructures.
Future investigations would involve studying the self-assembly behavior of this compound in different solvents and in the presence of various guest molecules. Techniques such as circular dichroism spectroscopy, transmission electron microscopy, and atomic force microscopy would be essential for characterizing the resulting supramolecular structures.
Computational-Guided Design of Enhanced this compound Reagents
Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules, thereby guiding their rational design and synthesis. rsc.orgresearchgate.netnih.govIn the context of this compound, computational methods can be employed to:
Predict Reaction Pathways and Barriers: Density functional theory (DFT) calculations can be used to model the reaction mechanisms of this compound in various chemical transformations, including cycloaddition reactions and Curtius rearrangements. This can help in optimizing reaction conditions and predicting potential side products.
Design Derivatives with Tailored Properties: Computational screening can be used to identify modifications to the this compound structure that would enhance its properties for specific applications, such as increasing its reactivity in bioorthogonal ligations or tuning its photophysical properties.
Simulate Self-Assembly Processes: Molecular dynamics simulations can provide insights into the driving forces and mechanisms of the self-assembly of this compound derivatives, aiding in the design of novel supramolecular materials.
A synergistic approach combining computational modeling and experimental validation will be key to unlocking the full potential of this compound and its derivatives.
Expansion into Materials Science for Controlled Chemical Architectures
The unique combination of chirality, difunctionality, and reactive azide groups in this compound makes it a highly promising building block for the creation of advanced materials with precisely controlled chemical architectures. nih.govmdpi.comIts integration into materials science could lead to the development of:
Chiral Metal-Organic Frameworks (MOFs): this compound, or its dicarboxylate precursor, could serve as a chiral linker for the synthesis of MOFs with enantioselective catalytic or separation properties.
Functionalized Surfaces: this compound could be used to modify surfaces, introducing azide functionalities that can be used to immobilize biomolecules, catalysts, or other functional moieties in a stereocontrolled manner.
Energetic Materials: While the primary focus is on its applications in other areas, the high nitrogen content of this compound suggests it could be investigated as a component of energetic materials, although this would require careful handling and safety considerations.
The exploration of this compound in materials science is a fertile ground for innovation, with the potential to yield new materials with unprecedented properties and functionalities.
Q & A
Q. What are the established synthetic pathways for tartryl diazide, and which characterization techniques are critical for verifying its purity and structure?
this compound is typically synthesized via multi-step reactions involving the introduction of azide groups into a tartaric acid backbone. Key steps include azide substitution under controlled conditions (e.g., using NaN₃ in polar aprotic solvents) and purification via column chromatography or recrystallization. Characterization should include -/-NMR to confirm azide integration, IR spectroscopy for N₃ stretching vibrations (~2100 cm⁻¹), and mass spectrometry for molecular ion validation. Thermal stability can be assessed using differential scanning calorimetry (DSC) .
Q. How does this compound function in click chemistry applications, and what reaction conditions optimize its utility?
this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its terminal azide groups. Optimal conditions include Cu(I) catalysts (e.g., TBTA ligand), inert atmospheres to prevent oxidation, and polar solvents (e.g., DMSO/H₂O mixtures) to enhance solubility. Reaction efficiency can be monitored via TLC or HPLC to track cycloadduct formation. Adjusting stoichiometry and temperature (25–50°C) minimizes side reactions like azide decomposition .
Advanced Research Questions
Q. How can researchers mitigate reduced enzymatic activity when incorporating this compound into HDAC inhibitor probes?
Structural modifications, such as adjusting linker length or introducing hydrophilic moieties, can reduce steric hindrance while maintaining azide reactivity. For example, replacing linear linkers with kinked heterocycles (e.g., isoxazole) improves compatibility with HDAC3/8 binding pockets. Comparative assays (e.g., fluorescence polarization) and molecular docking (using AutoDock Vina) help evaluate binding affinity changes. Activity retention requires balancing probe bulkiness with zinc-binding group orientation .
Q. What methodologies resolve discrepancies in reported reactivity of this compound under varying pH or solvent conditions?
Systematic kinetic studies using UV-Vis spectroscopy or -NMR can track azide consumption rates. For aqueous instability, employ buffered systems (pH 7.4) with co-solvents (e.g., tert-butanol) to stabilize reactive intermediates. Conflicting data on thermal decomposition may arise from oxygen exposure; replicate experiments under inert atmospheres (N₂/Ar) and validate via DSC/TGA .
Q. How can this compound be optimized for bioorthogonal labeling in live-cell imaging without cytotoxicity?
Modify the diazide scaffold with polyethylene glycol (PEG) spacers to enhance biocompatibility. Test cytotoxicity via MTT assays in HEK-293 or HeLa cells, and optimize concentration thresholds (<50 µM). Combine with strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives to eliminate copper toxicity. Validate labeling efficiency via confocal microscopy with fluorophore-conjugated alkynes .
Q. What computational strategies predict the stability of this compound derivatives in aqueous environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways and transition states. Molecular dynamics (MD) simulations (using GROMACS) assess solvation effects and hydrogen bonding with water. Compare results with experimental degradation studies (HPLC-MS) to refine predictive models. Focus on electron-withdrawing substituents to reduce azide susceptibility to nucleophilic attack .
Q. How does the BEProFL approach leverage this compound probes to map protein-ligand interaction landscapes?
The Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL) technique uses UV irradiation to crosslink diazide probes to HDAC surfaces. After lysis, biotin-azide tagging enables streptavidin pulldown and LC-MS/MS identification of binding regions. Key steps include:
- Validating probe activity via HDAC inhibition assays.
- Optimizing UV exposure time to minimize protein denaturation.
- Using competitive ligands (e.g., SAHA) to confirm binding specificity. This method reveals multiple binding poses of surface-binding groups (SBGs) for structure-activity refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
